2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide
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Description
2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16N4O5S and its molecular weight is 400.41. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Applications
A study explored the reactivity of sulfonamide derivatives, including structures related to "2-benzamido-N-(3-(methylsulfonamido)phenyl)oxazole-4-carboxamide," demonstrating significant antimalarial activity. These derivatives were synthesized and showed excellent in vitro antimalarial properties, with low cytotoxicity. Theoretical calculations and molecular docking studies of the active compounds against Plasmepsin-1 and Plasmepsin-2, crucial for malaria parasite life cycle, suggest these derivatives as potential antimalarial agents (Fahim & Ismael, 2021).
Anticancer Activity
Another research effort synthesized a series of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, closely related to the queried compound, and evaluated them for their anticancer activities across various cancer cell lines. One particular derivative showed potent cytotoxic activity, suggesting the potential of these compounds in cancer therapy. Molecular docking studies supported these findings, indicating possible interactions with key proteins involved in cancer progression (Pilyo et al., 2020).
Allosteric CCR4 Antagonism
Research into indazole arylsulfonamides, which share a structural resemblance with the compound of interest, revealed their potential as human CCR4 antagonists. These compounds, particularly ones with specific substituents, showed potent antagonistic activity against CCR4, a receptor implicated in various inflammatory and immune responses. This study highlights the therapeutic potential of sulfonamide derivatives in treating conditions mediated by CCR4 (Procopiou et al., 2013).
Synthetic Applications
Several studies focus on the synthetic versatility of oxazole derivatives, providing a foundation for the development of novel compounds with potential biological activities. Techniques involving copper-catalyzed intramolecular cyclization and the synthesis of extended oxazoles were explored, demonstrating the applicability of these methodologies in creating structurally diverse and potentially biologically active molecules (Patil & Luzzio, 2016), (Kumar et al., 2012).
Properties
IUPAC Name |
2-benzamido-N-[3-(methanesulfonamido)phenyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-28(25,26)22-14-9-5-8-13(10-14)19-17(24)15-11-27-18(20-15)21-16(23)12-6-3-2-4-7-12/h2-11,22H,1H3,(H,19,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMKDYFVYMCODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.